Methyl 2-bromobenzo[d]thiazole-5-carboxylate, 95%
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Overview
Description
Methyl 2-bromobenzo[d]thiazole-5-carboxylate is a heterocyclic organic compound that belongs to the benzothiazole class of compounds. It has a molecular formula of C9H6BrNO2S and a molecular weight of 272.12 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of Methyl 2-bromobenzo[d]thiazole-5-carboxylate consists of a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom) attached to a carboxylate group (COO-) and a bromine atom . The presence of these functional groups may influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, the search results did not provide further information on the physical and chemical properties of Methyl 2-bromobenzo[d]thiazole-5-carboxylate.Scientific Research Applications
Antitumor Activity
Methyl 2-bromobenzo[d]thiazole-5-carboxylate has been investigated for its antitumor potential. Ramla et al. (2006) synthesized a series of 1-substituted-2-methyl-5-nitrobenzimidazoles and screened them for antitumor activity. Notably, this compound exhibited significant anti-tumor effects .
Antifungal Properties
The same compound was further modified to create 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides. These derivatives were tested for their antifungal activity. Researchers explored their efficacy against fungal pathogens, making this compound a potential candidate for antifungal drug development .
Synthesis of Novel Compounds
Methyl 2-bromobenzo[d]thiazole-5-carboxylate serves as a valuable building block in organic synthesis. Chemists use it to create novel compounds with diverse structures and properties. Its reactivity and functional groups make it suitable for designing new molecules for various applications .
Medicinal Chemistry
In medicinal chemistry, researchers explore the modification of this compound to enhance its pharmacological properties. By introducing specific substituents or altering the core structure, they aim to develop derivatives with improved bioactivity, solubility, and selectivity for specific targets .
Agrochemical Research
The thiazole ring system in Methyl 2-bromobenzo[d]thiazole-5-carboxylate is of interest in agrochemical research. Scientists investigate its potential as a scaffold for designing pesticides, herbicides, and fungicides. The compound’s structural features may contribute to its efficacy in pest control .
Material Science
Beyond biological applications, this compound finds utility in material science. Researchers explore its use as a precursor for functional materials, such as polymers, liquid crystals, or luminescent compounds. By incorporating the thiazole moiety, they can tailor material properties for specific applications .
Safety and Hazards
Methyl 2-bromobenzo[d]thiazole-5-carboxylate is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P280) .
Mechanism of Action
Target of Action
Methyl 2-bromobenzo[d]thiazole-5-carboxylate, also known as MBTC, is a heterocyclic organic compound that belongs to the benzothiazole class of compounds They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
This aromaticity allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could potentially influence its interaction with its targets.
Pharmacokinetics
Thiazole, a component of MBTC, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could potentially impact the pharmacokinetics of MBTC.
properties
IUPAC Name |
methyl 2-bromo-1,3-benzothiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFJUPCEPDWQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromobenzo[d]thiazole-5-carboxylate |
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